2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride
Description
2-(1H-1,2,3-Triazol-1-yl)propanoic acid hydrochloride is a triazole-containing derivative synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . The compound features a 1,2,3-triazole ring linked to a propanoic acid backbone, with a hydrochloride salt enhancing solubility for pharmaceutical applications. Triazoles are valued for their metabolic stability and hydrogen-bonding capacity, making them prevalent in drug discovery . Storage conditions typically involve inert atmospheres at 2–8°C to maintain stability .
Properties
CAS No. |
2703779-97-7 |
|---|---|
Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
2-(triazol-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4(5(9)10)8-3-2-6-7-8;/h2-4H,1H3,(H,9,10);1H |
InChI Key |
SGIDWTJCQLUPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CN=N1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
A foundational method for synthesizing 2-(1H-1,2,3-triazol-1-yl)propanoic acid involves the alkylation of 1,2,3-triazole with β-substituted propanoic acid derivatives. This approach leverages nucleophilic substitution, where the triazole’s nitrogen acts as a nucleophile attacking a β-halo propanoic acid ester (e.g., β-bromoethyl propanoate). The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with sodium hydride (NaH) as a base to deprotonate the triazole and enhance its nucleophilicity.
Key optimization parameters include:
-
Temperature : Reactions are conducted at 60–80°C to balance reaction rate and side-product formation.
-
Solvent : DMF outperforms THF due to better solubility of intermediates.
-
Stoichiometry : A 1:1 molar ratio of triazole to β-bromo ester minimizes dimerization byproducts.
Post-alkylation, the ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid. Subsequent treatment with hydrochloric acid converts the product into its hydrochloride salt.
Experimental Procedures and Yields
A representative procedure involves reacting 1,2,3-triazole (1.2 equiv) with ethyl β-bromopropionate (1.0 equiv) in DMF at 70°C for 12 hours. After hydrolysis with 6M HCl and recrystallization from ethanol, the final product is obtained in 65–72% yield. Table 1 summarizes variations in this method.
Table 1: Alkylation Method Optimization
| Substrate | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl β-bromopropionate | DMF | 70 | 72 |
| Methyl β-iodopropionate | DMSO | 80 | 68 |
| Propyl β-chloropropionate | THF | 60 | 65 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approach
Synthesis of Propargyl Propanoic Acid Derivatives
The CuAAC method, a hallmark of "click chemistry," offers regioselective 1,4-disubstituted triazole formation. For 2-(1H-1,2,3-triazol-1-yl)propanoic acid, a propargyl propanoic acid ester is reacted with an azide under Cu(I) catalysis. The propargyl precursor is synthesized via esterification of propiolic acid with ethanol or methanol, followed by propargylation at the β-position using propargyl bromide.
Cycloaddition Reaction Conditions and Outcomes
The cycloaddition employs copper(I) iodide (CuI) or tris(benzyltriazolylmethyl)amine (TBTA) as catalysts in a 1:1 mixture of water and tert-butanol. Sodium ascorbate is added to reduce Cu(II) to Cu(I), maintaining catalytic activity. The reaction achieves near-quantitative yields (95–99%) within 2–4 hours at room temperature. Post-reaction, the ester is hydrolyzed, and the product is precipitated as the hydrochloride salt using HCl gas.
Table 2: CuAAC Reaction Parameters
| Azide Source | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium azide | CuI/TBTA | 2 | 99 |
| Benzyl azide | CuSO4 | 4 | 95 |
| Phenyl azide | CuBr | 3 | 97 |
Oxazoline Ring-Opening Strategy
Oxazoline Intermediate Preparation
Adapting methodologies from 1,2,4-triazole derivatives, an oxazoline intermediate is synthesized by reacting ethylenediamine with β-keto esters. Tosylation of the oxazoline’s hydroxyl group creates a leaving group, enabling nucleophilic attack by 1,2,3-triazole.
Triazole Alkylation and Subsequent Hydrolysis
The tosylated oxazoline reacts with 1,2,3-triazole in acetonitrile at 50°C, yielding a triazole-oxazoline adduct. Acidic hydrolysis (6M HCl, reflux) opens the oxazoline ring, producing a β-amino alcohol intermediate. Oxidation with potassium permanganate (KMnO4) in aqueous acetone converts the alcohol to the carboxylic acid, followed by HCl treatment to form the hydrochloride salt. This four-step process achieves a 68% overall yield.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler triazole compounds.
Scientific Research Applications
2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Variations
- Chloro-Substituted Triazoles: Compounds like 2-(3-chloro-1H-1,2,4-triazol-1-yl)propanoic acid () introduce electron-withdrawing chlorine, which may enhance electrophilic reactivity compared to the non-halogenated target compound.
- Aminomethyl Derivatives: 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride () incorporates an aminomethyl group, enabling conjugation with biomolecules or polymers, a strategy used in prodrug development.
Biological Activity
2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is a compound featuring the triazole ring, known for its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
- Molecular Formula : C5H8ClN3O2
- Molecular Weight : 177.59 g/mol
- CAS Number : 1803604-38-7
- IUPAC Name : this compound
Antimicrobial Activity
Compounds containing the triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 100 |
| Escherichia coli | 18 | 100 |
| Pseudomonas aeruginosa | 22 | 100 |
Table 1: Antimicrobial efficacy of this compound against selected bacteria.
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation markers in vitro. In a study involving lipopolysaccharide (LPS)-induced macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: A recent study conducted by Sharma et al. (2022) demonstrated that the compound reduced inflammation by inhibiting the NF-kB signaling pathway in macrophages. The results indicated a reduction of TNF-alpha levels by approximately 45% at a concentration of 50 μM.
Anticancer Activity
Triazole derivatives have been recognized for their anticancer potential. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| MCF-7 | 15.0 | Cell cycle arrest at G2/M phase |
| A549 | 10.0 | Inhibition of angiogenesis |
Table 2: Anticancer efficacy of this compound against various cancer cell lines.
The biological activity of triazole compounds is attributed to their ability to interact with various biological targets. The presence of the triazole ring facilitates the formation of hydrogen bonds and other non-covalent interactions with enzymes and receptors.
Antibacterial Mechanism
The antibacterial activity is likely due to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that these compounds can bind to bacterial ribosomes, inhibiting protein synthesis.
Anticancer Mechanism
The anticancer effects are primarily mediated through apoptosis induction and cell cycle arrest mechanisms. The compound has been shown to activate caspase pathways leading to programmed cell death in cancer cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride, and how can purity be optimized?
- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by hydrolysis and HCl salt formation. Key steps include:
- Click Chemistry : Reacting propargylamine derivatives with azidoacetic acid precursors under Cu(I) catalysis .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography using silica gel and polar solvents (e.g., methanol/dichloromethane) to achieve >95% purity.
- Optimization : Adjusting reaction time (typically 12–24 hrs), temperature (60–80°C), and stoichiometric ratios (1:1.2 alkyne:azide) to minimize byproducts like unreacted azides .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : NMR (DO) shows characteristic peaks: δ 8.1–8.3 ppm (triazole H), δ 4.5–4.7 ppm (CH adjacent to triazole), and δ 3.1–3.3 ppm (propanoic acid backbone) .
- X-ray Crystallography : Resolves bond angles and confirms triazole ring geometry (e.g., N1–C2–C3 bond angle ≈ 120°) .
- Mass Spectrometry : ESI-MS ([M+H]) confirms molecular weight (e.g., m/z ≈ 217 for CHNO) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | >50 | pH 2–3 (HCl) |
| DMSO | >100 | Neutral pH |
| Ethanol | ~30 | pH 7 |
- Data extrapolated from structurally analogous triazolyl propanoates .
- Stability : Degrades above 150°C; stable in acidic conditions (pH 2–5) but hydrolyzes in alkaline media (pH >8) via triazole ring opening .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling up synthesis while maintaining selectivity?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (catalyst loading, solvent polarity, temperature). For example:
- Critical Factors : Cu(I) catalyst (5–10 mol%), solvent (t-BuOH/HO), and microwave-assisted heating (reduces time by 50%) .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., azide formation) .
Q. What catalytic mechanisms govern the formation of the triazole ring in this compound?
- Mechanistic Insights :
- CuAAC Mechanism : Cu(I) coordinates to the alkyne, facilitating [3+2] cycloaddition with the azide. Density functional theory (DFT) calculations show a transition state with ΔG ≈ 25 kcal/mol .
- Side Reactions : Competing Glaser coupling (dimerization of alkynes) occurs if Cu(II) is present, mitigated by reducing agents like sodium ascorbate .
Q. How does the compound interact with biological targets, and what assays validate its bioactivity?
- Target Identification : Molecular docking predicts binding to enzymes with triazole-binding pockets (e.g., histone deacetylases) .
- Assays :
- Antiproliferative Activity : MTT assays (IC values in cancer cell lines, e.g., HeLa: ~15 µM) .
- Enzyme Inhibition : Fluorescence-based HDAC inhibition assays (IC ≈ 10 µM) .
Q. How do structural modifications (e.g., substituent variations) alter the compound’s physicochemical properties?
- Case Study : Compare with 2-(4-amino-1H-1,2,3-triazol-1-yl)propanoic acid:
| Property | 2-(1H-triazol-1-yl) | 4-Amino Derivative |
|---|---|---|
| LogP (calculated) | -0.5 | -1.2 |
| Aqueous Solubility | 50 mg/mL | 80 mg/mL |
| Thermal Stability | 150°C | 130°C |
- Amino groups enhance hydrophilicity but reduce thermal stability due to increased hydrogen bonding .
Q. What computational tools are effective in predicting reaction pathways for novel derivatives?
- Software :
- Gaussian 16 : For transition-state modeling and energy profiling .
- AutoDock Vina : To screen bioactivity against protein databases .
- Machine Learning : Train models on existing triazole reaction datasets to predict optimal catalysts (e.g., Cu(I) vs. Ru(II)) .
Safety and Handling
Q. What protocols ensure safe handling of this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
